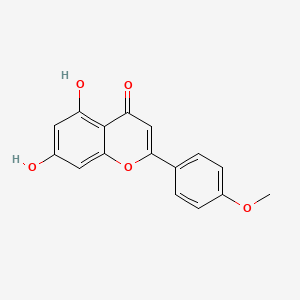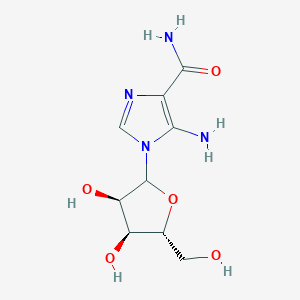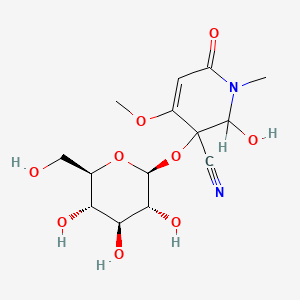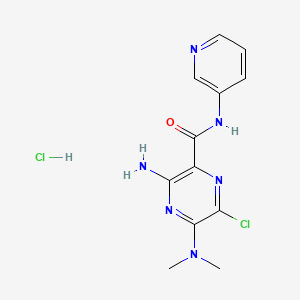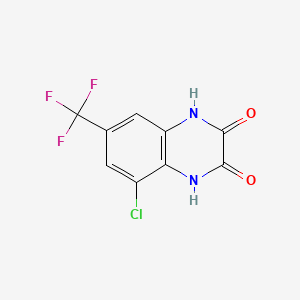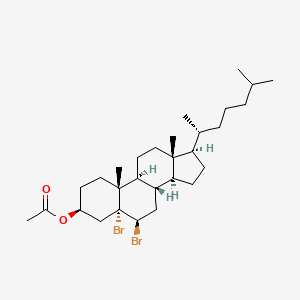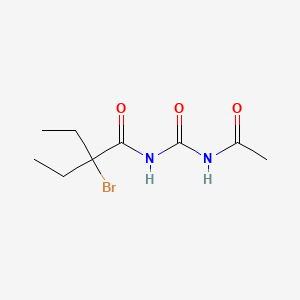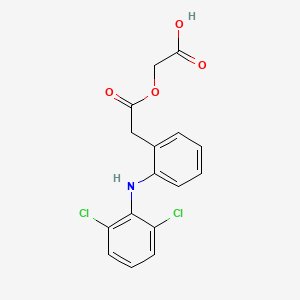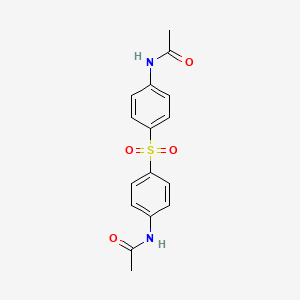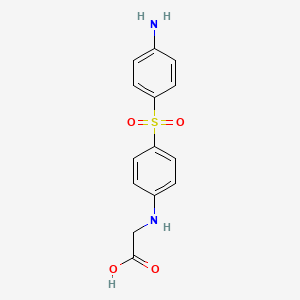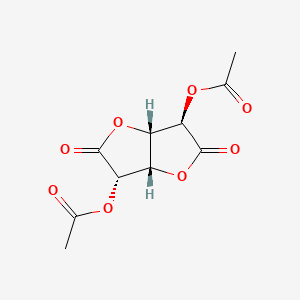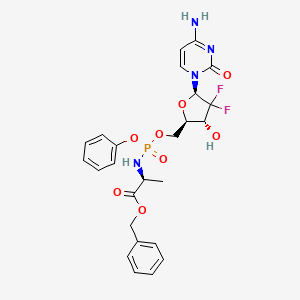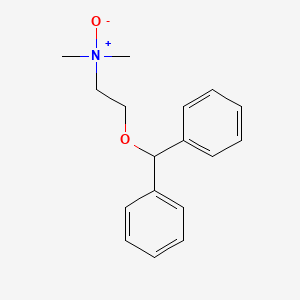
Amoxydramine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La amoxydramina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo en estudios de mecanismos de reacción.
Biología: Investigado por sus efectos sobre los procesos celulares y como herramienta en ensayos bioquímicos.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de la tos, la sedación y la hipertensión.
Industria: Utilizado en el desarrollo de productos farmacéuticos y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de la amoxydramina implica su interacción con dianas moleculares específicas, como receptores y enzimas. Ejerce sus efectos modulando la actividad de estas dianas, lo que lleva a cambios en las vías de señalización celular. Por ejemplo, se cree que su efecto antitusivo resulta de su acción sobre el sistema nervioso central, reduciendo el reflejo de la tos.
Análisis Bioquímico
Biochemical Properties
Amoxydramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for its metabolism. The interaction with these enzymes involves the oxidation of this compound, leading to its biotransformation into active or inactive metabolites . Additionally, this compound binds to specific receptors in the central nervous system, contributing to its sedative and antihypertensive effects.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can impact gene expression by activating or inhibiting transcription factors. Furthermore, this compound affects cellular metabolism by influencing the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors, such as GPCRs, and modulates their activity. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in various physiological effects . Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular function. For instance, prolonged treatment with this compound has been associated with alterations in receptor expression and sensitivity, potentially affecting its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits its intended therapeutic effects, such as sedation and antihypertensive action . At higher doses, this compound can cause toxic or adverse effects, including central nervous system depression and cardiovascular complications. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, potentially altering cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The distribution of this compound is influenced by factors such as tissue perfusion, membrane permeability, and binding affinity. These factors determine the localization and accumulation of this compound in specific tissues, impacting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization can influence the efficacy and specificity of this compound’s biochemical actions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La amoxydramina se puede sintetizar mediante varios métodos. Una ruta común implica la reacción de difenilmetanol con dimetilamina en presencia de un agente oxidante. La reacción generalmente procede en condiciones suaves, con la temperatura mantenida alrededor de 25-30 ° C y el tiempo de reacción que varía de 2 a 4 horas.
Métodos de producción industrial
En entornos industriales, la producción de amoxydramina a menudo implica reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso incluye el control cuidadoso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. También se pueden utilizar catalizadores para mejorar la velocidad de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
La amoxydramina experimenta varias reacciones químicas, que incluyen:
Oxidación: La amoxydramina se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir la amoxydramina en sus derivados de amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de amoxydramina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Oxidación: N-óxidos de amoxydramina.
Reducción: Derivados de amina.
Sustitución: Varios derivados de amoxydramina sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
La amoxydramina se puede comparar con otros compuestos similares, como la difenhidramina y la dimenhidrinato. Si bien todos estos compuestos comparten similitudes estructurales, la amoxydramina es única en su perfil farmacológico específico y la gama de efectos que produce.
Compuestos similares
Difenhidramina: Un antihistamínico con propiedades sedantes.
Dimenhidrinato: Utilizado para prevenir las náuseas y el mareo por movimiento.
Clorfeniramina: Otro antihistamínico con diferentes efectos farmacológicos.
La amoxydramina destaca por su combinación de propiedades antitusivas, sedantes y antihipertensivas, lo que la convierte en un compuesto versátil tanto en investigación como en contextos terapéuticos.
Propiedades
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNVWKWQPTBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192481 | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-74-5 | |
| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-9091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



